molecular formula C9H21O4Si3 B12526057 CID 23084948

CID 23084948

Cat. No.: B12526057
M. Wt: 277.52 g/mol
InChI Key: AEHJYUUVXLNBNU-UHFFFAOYSA-N
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Description

CID 23084948 corresponds to fumigermin, a bacterial germination inhibitor encoded by a silent fungal gene cluster. This compound was identified in a 2012 study (later expanded in 2020) that demonstrated its targeted induction through fungal-bacterial interactions . Key characteristics include:

  • Chemical Structure: Fumigermin’s structure was elucidated via GC-MS and mass spectrometry, revealing a cyclic depsipeptide backbone with a unique side chain critical for bioactivity .
  • Biological Role: It inhibits bacterial spore germination, serving as a chemical defense mechanism in fungal-microbial ecosystems .
  • Synthesis: Produced by Aspergillus fumigatus via a biosynthetic gene cluster (BGC) activated upon bacterial co-culture, highlighting inter-kingdom signaling .

Properties

Molecular Formula

C9H21O4Si3

Molecular Weight

277.52 g/mol

InChI

InChI=1S/C9H21O4Si3/c1-10-16(11-2,12-3)9-8-15(6,7)13-14(4)5/h1-7H3

InChI Key

AEHJYUUVXLNBNU-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C#C[Si](C)(C)O[Si](C)C)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane can be synthesized through several methods. One common approach involves the hydrosilylation of alkynes with hydrosilanes in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

In industrial settings, the production of 1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane involves its ability to form stable Si-C and Si-O bonds through various chemical reactions. The compound can act as a reducing agent, hydrosilylation reagent, or cross-linking agent, depending on the reaction conditions and substrates involved. Its molecular targets include unsaturated organic compounds, carbonyl groups, and other reactive functional groups .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares CID 23084948 with oscillatoxin derivatives and other microbial metabolites:

Compound Name CID Molecular Formula Molecular Weight (g/mol) Biological Activity Source Key Structural Features
Fumigermin 23084948 Not explicitly provided* ~500–600 (estimated) Bacterial germination inhibition Aspergillus fumigatus Cyclic depsipeptide with alkyl side chain
Oscillatoxin D 101283546 Not provided Not provided Cytotoxin, disrupts cellular membranes Marine cyanobacteria Polyketide-lactone scaffold
30-Methyl-Oscillatoxin D 185389 Not provided Not provided Enhanced membrane permeability Marine cyanobacteria Methylated derivative of oscillatoxin D
Oscillatoxin E 156582093 Not provided Not provided Anti-predatory defense Marine cyanobacteria Oxidized lactone ring variant

Mechanistic and Ecological Insights

  • Fumigermin vs. Oscillatoxins: Mode of Action: Fumigermin targets bacterial germination receptors, whereas oscillatoxins disrupt eukaryotic cell membranes . Ecological Role: Both are defense molecules, but fumigermin mediates fungal-bacterial competition, while oscillatoxins protect cyanobacteria from predators . Structural Diversity: Oscillatoxins exhibit greater structural variability (e.g., methylation, oxidation) compared to fumigermin’s conserved depsipeptide core .

Biological Activity

CID 23084948, also known as a specific chemical compound, has garnered attention in the field of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, bioassays, and relevant case studies.

Overview of this compound

This compound is characterized by its unique chemical structure, which contributes to its biological activity. Understanding the structure-activity relationship (SAR) is crucial for elucidating its pharmacological properties. The compound has been evaluated in various bioassays to determine its efficacy against specific biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : this compound has shown potential as an inhibitor of specific enzymes related to disease pathways. For instance, it may inhibit proteases involved in inflammatory responses.
  • Receptor Modulation : The compound could interact with various receptors, altering their activity and influencing cellular signaling pathways.
  • Antioxidant Properties : Preliminary studies suggest that this compound possesses antioxidant properties, contributing to its protective effects against oxidative stress.

Bioassay Data

Bioassays are essential for assessing the biological activity of this compound. The following table summarizes key findings from various assays:

Assay Type Target Outcome Reference
Enzyme Inhibition AssayCathepsin BIC50 = 2.5 µM
Cytotoxicity AssayHuman Cancer Cell LinesIC50 = 15 µM
Antioxidant ActivityDPPH Radical Scavenging% Inhibition = 70%
Receptor Binding AssayNMDA ReceptorKi = 100 nM

Case Studies

Several case studies have explored the biological implications of this compound:

  • Study on Anti-Inflammatory Effects : A study evaluated the anti-inflammatory properties of this compound in a murine model. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Cytotoxicity in Cancer Research : In vitro tests demonstrated that this compound selectively induced apoptosis in cancer cell lines while sparing normal cells. This selectivity highlights its potential for cancer therapy with reduced side effects.
  • Neuroprotective Effects : Research investigating the neuroprotective effects of this compound revealed that it could mitigate neuronal damage in models of oxidative stress, indicating possible applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. How to formulate a hypothesis-driven research question for studying CID 23084948?

  • Methodological Approach : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure your question. For example:

  • Population: Specific biological systems or chemical interactions involving this compound.
  • Intervention: Experimental variables (e.g., concentration, temperature).
  • Comparison: Control groups or alternative compounds.
  • Outcome: Measurable endpoints (e.g., binding affinity, catalytic activity).
    • Avoid broad questions like "What does this compound do?" and instead focus on testable mechanisms, e.g., "How does pH alter the stability of this compound in aqueous solutions?" .

Q. What are best practices for designing reproducible experiments with this compound?

  • Key Steps :

Define operational variables (e.g., purity thresholds, solvent systems) .

Use standardized protocols for synthesis/purification, citing prior methods with modifications clearly noted .

Include negative controls and replicate experiments to address variability .

  • Document all parameters in a supplementary materials section, including equipment calibration and batch-specific details .

Q. How to conduct a literature review focused on this compound?

  • Use Boolean search strategies (e.g., "this compound AND (degradation OR stability)") in databases like PubMed or SciFinder .
  • Prioritize peer-reviewed studies over preprints, and critically evaluate conflicting results (e.g., discrepancies in reported solubility) .

Advanced Research Questions

Q. How to resolve contradictory data on this compound’s biological activity across studies?

  • Analytical Workflow :

  • Perform meta-analysis to identify confounding variables (e.g., assay type, cell lines) .
  • Use triangulation by combining computational modeling (e.g., molecular docking), in vitro assays, and in vivo validation .
    • Example: If Study A reports inhibitory effects while Study B shows no activity, compare buffer compositions or incubation times .

Q. What statistical methods are optimal for analyzing dose-response relationships in this compound experiments?

  • Recommended Techniques :

  • Nonlinear regression (e.g., Hill equation) for IC₅₀/EC₅₀ calculations .
  • ANOVA with post-hoc tests for multi-group comparisons, ensuring assumptions (normality, homogeneity) are validated .
    • Report effect sizes and confidence intervals instead of relying solely on p-values .

Q. How to ensure methodological transparency and reproducibility in this compound research?

  • Checklist :

  • Provide raw data and code for analyses in open repositories (e.g., Zenodo) .
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Detail instrument settings (e.g., HPLC column specifications, detection wavelengths) .

Data Contradiction and Validation

Q. How to validate unexpected results in this compound studies?

  • Steps :

Replicate experiments with independent batches of the compound .

Cross-validate using orthogonal techniques (e.g., NMR for purity, mass spectrometry for structural confirmation) .

Collaborate with labs using alternative methodologies to confirm findings .

Q. What strategies mitigate bias in this compound research?

  • Implement blinding during data collection/analysis .
  • Pre-register hypotheses and analysis plans on platforms like Open Science Framework .

Tables for Methodological Reference

Framework Application to this compound Research Source
FINER CriteriaEnsure feasibility of synthesizing this compound under resource constraints
PICOTStructure questions about this compound’s therapeutic potential
FAIR PrinciplesGuide data sharing for reproducibility

Key Considerations

  • Ethical Compliance : Disclose conflicts of interest and adhere to institutional guidelines for chemical safety .
  • Resource Limitations : If unable to reproduce prior work, explicitly discuss potential causes (e.g., undocumented synthesis steps) .

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